molecular formula C13H12ClNO2 B7475568 N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide

N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide

Cat. No. B7475568
M. Wt: 249.69 g/mol
InChI Key: XDDCERSKRWYDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide, also known as FCPR03, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of furan carboxamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in the regulation of cell growth, proliferation, and survival. This compound has been found to inhibit the activity of PI3K, Akt, and mTOR, leading to the induction of cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. This compound has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide. One potential direction is to further investigate its anti-cancer activity and mechanism of action. Studies could also focus on the development of more soluble analogs of this compound for in vivo studies. In addition, further studies could explore the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

The synthesis of N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide involves the reaction of 3-chlorobenzylamine with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in dichloromethane at room temperature for several hours, and the resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.
In addition to its anti-cancer activity, this compound has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(13(16)12-6-3-7-17-12)9-10-4-2-5-11(14)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDCERSKRWYDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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